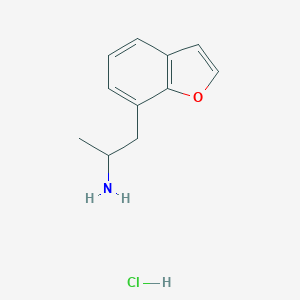

7-Apb hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-benzofuran-7-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENDNRHBWDLDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC2=C1OC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347748 | |

| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-86-4 | |

| Record name | 7-Apb hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-APB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5YA5L987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-APB Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Aminopropyl)benzofuran (7-APB) hydrochloride is a synthetic psychoactive substance of the benzofuran class, structurally related to amphetamine and its analogs. It is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), exhibiting a complex pharmacological profile that primarily involves interaction with monoamine transporters. This technical guide provides an in-depth analysis of the mechanism of action of 7-APB hydrochloride, presenting quantitative data on its interaction with key molecular targets, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of this compound is the induction of monoamine release by targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. As a substrate for these transporters, 7-APB is taken up into the presynaptic neuron. This process disrupts the normal function of the transporters, leading to a reversal of their transport direction and subsequent non-vesicular release of serotonin, norepinephrine, and dopamine from the cytoplasm into the synaptic cleft.[1][2] This surge in extracellular monoamine concentrations is responsible for the compound's characteristic stimulant and entactogenic effects.

Quantitative Analysis of Monoamine Transporter Inhibition

The potency of this compound at the monoamine transporters has been quantified through in vitro uptake inhibition assays. The half-maximal inhibitory concentrations (IC50) represent the concentration of the drug required to inhibit 50% of the transporter's uptake of its respective radiolabeled monoamine.

| Transporter | IC50 (nM)[1] |

| Serotonin Transporter (SERT) | 136 ± 25 |

| Norepinephrine Transporter (NET) | 43 ± 11 |

| Dopamine Transporter (DAT) | 717 ± 111 |

Data from Rickli et al. (2015) obtained using human embryonic kidney (HEK) 293 cells expressing the respective human transporters.

Broader Receptor Binding Profile

Beyond its primary action on monoamine transporters, this compound also exhibits affinity for various neurotransmitter receptors. This broader receptor interaction profile contributes to its overall pharmacological effects. The binding affinities, represented by the equilibrium dissociation constant (Ki), indicate the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.

| Receptor | Ki (nM)[1] |

| Serotonin 5-HT1A | >10,000 |

| Serotonin 5-HT2A | 1,280 ± 240 |

| Serotonin 5-HT2B | 480 ± 160 |

| Serotonin 5-HT2C | >10,000 |

| Dopamine D1 | >10,000 |

| Dopamine D2 | >10,000 |

| Dopamine D3 | >10,000 |

| Alpha-1A Adrenergic | >10,000 |

| Alpha-2A Adrenergic | >10,000 |

| Histamine H1 | >10,000 |

| Muscarinic M1 | >10,000 |

| Muscarinic M2 | >10,000 |

| Muscarinic M3 | >10,000 |

| Muscarinic M4 | >10,000 |

| Muscarinic M5 | >10,000 |

| Trace Amine-Associated Receptor 1 (TAAR1) | 930 ± 120 |

Data from Rickli et al. (2015) obtained using various cell lines expressing the respective human receptors.

Experimental Protocols

The quantitative data presented in this guide were obtained through standardized in vitro pharmacological assays. The following sections detail the methodologies for these key experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently or stably transfected with plasmids encoding the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) using a suitable transfection reagent.

Uptake Assay Procedure:

-

Transfected HEK 293 cells are seeded into 96-well plates and grown to confluence.

-

On the day of the experiment, the growth medium is aspirated, and the cells are washed with Krebs-HEPES buffer (KHB).

-

Cells are pre-incubated for 10-20 minutes with varying concentrations of this compound or a reference inhibitor.

-

A fixed concentration of the respective radiolabeled monoamine ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to each well.

-

Uptake is allowed to proceed for a defined period (typically 1-10 minutes) at 37°C.

-

The uptake process is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

-

The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, and cocaine for DAT).

-

The IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Membrane Preparation:

-

Cells expressing the target receptor or tissue homogenates from specific brain regions are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

Binding Assay Procedure:

-

A fixed concentration of a specific radioligand for the receptor of interest is incubated with the prepared cell membranes.

-

Varying concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out for a sufficient time to reach equilibrium.

-

The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.

-

The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

Caption: Proposed signaling pathway of 7-APB as a monoamine releasing agent.

Experimental Workflow for Monoamine Transporter Uptake Assay

Caption: General experimental workflow for a monoamine transporter uptake assay.

Conclusion

This compound is a potent monoamine releasing agent with a primary mechanism of action centered on the inhibition and reversal of serotonin, norepinephrine, and dopamine transporters. Its pharmacological profile is further characterized by interactions with serotonin and trace amine-associated receptors, which likely contribute to its overall psychoactive effects. The data and methodologies presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study of novel psychoactive substances and the development of therapeutics targeting the monoaminergic system. Further in vivo studies are warranted to fully elucidate the complex interplay of these molecular interactions and their behavioral consequences.

References

Technical Guide: 7-APB Hydrochloride - A Comprehensive Overview of its Chemical and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(2-Aminopropyl)benzofuran hydrochloride (7-APB HCl) is a synthetic compound belonging to the benzofuran class of substances. Structurally related to amphetamine and its derivatives, 7-APB has been investigated for its psychoactive properties and interaction with monoaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of 7-APB hydrochloride, intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties

This compound is a crystalline solid with the following chemical properties[1][2]:

| Property | Value |

| CAS Number | 286834-86-4[1][2] |

| Molecular Formula | C₁₁H₁₃NO • HCl[1] |

| Molecular Weight | 211.7 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml). Slightly soluble in PBS (pH 7.2) (1 mg/ml). |

| UV max (λmax) | 208, 244, 275, 283 nm |

Synthesis

The synthesis of 7-APB typically involves a multi-step process. While detailed experimental protocols with specific reagent quantities and reaction conditions are not extensively published, a general synthetic scheme has been outlined. The synthesis proceeds via the following key steps:

-

Nitrostyrene Formation: 7-Benzofuran carbaldehyde is reacted with nitroethane in the presence of a base to form the corresponding 1-(benzofuran-7-yl)-2-nitropropene (benzonitrostyrene).

-

Reduction: The nitro group of the benzonitrostyrene is then reduced to a primary amine. A common reducing agent for this transformation is lithium aluminum hydride (LAH).

-

Salt Formation: The resulting free base, 7-(2-aminopropyl)benzofuran, is converted to its hydrochloride salt by treatment with hydrochloric acid, typically dissolved in an ethereal solvent, to facilitate precipitation of the crystalline salt.

Pharmacological Profile

This compound is a monoamine releasing agent, exhibiting activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). Its pharmacological activity has been characterized in vitro, revealing interactions with monoamine transporters and various receptors.

Monoamine Transporter Interactions

7-APB interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), inhibiting the reuptake and promoting the release of their respective neurotransmitters. The potencies for these interactions have been quantified in a study by Rickli et al. (2015).

Monoamine Transporter Inhibition:

| Transporter | IC₅₀ (nM) |

| SERT | 2,890 ± 580 |

| NET | 1,780 ± 290 |

| DAT | 10,700 ± 1,500 |

Monoamine Release:

| Transporter | EC₅₀ (nM) |

| SERT | 1,480 ± 270 |

| NET | 1,140 ± 180 |

| DAT | 4,200 ± 700 |

Data from Rickli et al. (2015). IC₅₀ values represent the concentration required to inhibit 50% of monoamine uptake, and EC₅₀ values represent the concentration for 50% of maximal monoamine release.

The data indicates that 7-APB is most potent at the norepinephrine and serotonin transporters for both uptake inhibition and release, with significantly lower potency at the dopamine transporter.

Receptor Binding Profile

In addition to its effects on monoamine transporters, 7-APB also exhibits binding affinity for a range of serotonin and adrenergic receptors.

| Receptor | Kᵢ (nM) |

| 5-HT₁ₐ | >10,000 |

| 5-HT₂ₐ | 2,670 ± 500 |

| 5-HT₂ₑ | 1,130 ± 150 |

| α₁ₐ | >10,000 |

| α₂ₐ | 1,800 ± 300 |

Data from Rickli et al. (2015). Kᵢ values represent the equilibrium dissociation constant, indicating the affinity of the compound for the receptor.

The data shows that 7-APB has a micromolar affinity for the 5-HT₂ₐ, 5-HT₂ₑ, and α₂ₐ receptors, while exhibiting low affinity for the 5-HT₁ₐ and α₁ₐ receptors.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in this guide.

Monoamine Transporter Uptake and Release Assays

Objective: To determine the potency of 7-APB to inhibit monoamine uptake and induce monoamine release.

General Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters are cultured under standard conditions.

-

Uptake Inhibition Assay:

-

Cells are incubated with varying concentrations of this compound.

-

A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.

-

After a defined incubation period, the uptake of the radiolabeled monoamine is terminated.

-

The amount of radioactivity taken up by the cells is measured using liquid scintillation counting.

-

IC₅₀ values are calculated from concentration-response curves.

-

-

Release Assay:

-

Cells are preloaded with a radiolabeled monoamine.

-

The cells are then exposed to varying concentrations of this compound.

-

The amount of radioactivity released from the cells into the supernatant is measured.

-

EC₅₀ values are calculated from concentration-response curves.

-

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 7-APB for various receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells.

-

Competition Binding:

-

A constant concentration of a specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

-

Data Analysis:

-

The IC₅₀ value is determined from the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a monoamine releasing agent with a preference for the norepinephrine and serotonin transporters over the dopamine transporter. It also demonstrates micromolar affinity for several serotonin and adrenergic receptors. This pharmacological profile suggests that 7-APB likely possesses stimulant and empathogenic effects. The provided data and methodologies serve as a valuable resource for researchers investigating the structure-activity relationships of benzofuran derivatives and their potential as pharmacological tools or lead compounds in drug discovery. Further research is warranted to fully elucidate its in vivo effects and metabolic fate.

References

7-APB Hydrochloride: A Technical Guide for Preclinical Research

For Research, Scientific, and Drug Development Professionals

Abstract

7-(2-Aminopropyl)benzofuran (7-APB) is a psychoactive substance of the benzofuran class, structurally related to amphetamine and its entactogen analogue MDA. Supplied for research purposes as a hydrochloride salt, 7-APB is investigated primarily as a monoamine releasing agent and reuptake inhibitor. Its characterization is crucial for understanding the pharmacology of novel psychoactive substances (NPS) and for forensic identification. This guide provides a technical overview of its known mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.

Pharmacological Profile

7-APB acts as a potent ligand at monoamine transporters and several serotonin receptor subtypes. Its primary mechanism is the inhibition of norepinephrine (NET) and serotonin (SERT) transporters, with a lower potency for the dopamine transporter (DAT). This profile suggests a mechanism of action more similar to MDMA than to methamphetamine[1][2]. Furthermore, it functions as a substrate for these transporters, inducing the release of monoamines[1][2].

Quantitative Analysis: Transporter Inhibition and Monoamine Release

The following table summarizes the in vitro potency of 7-APB at human monoamine transporters expressed in HEK 293 cells. The data highlights its preferential activity on NET and SERT over DAT.

| Parameter | Target | 7-APB Value (nM) | Reference Compound | Value (nM) |

| Uptake Inhibition (IC₅₀) | hNET | 129 ± 18 | MDMA | 498 ± 39 |

| hDAT | 2049 ± 129 | MDMA | 1493 ± 100 | |

| hSERT | 319 ± 10 | MDMA | 545 ± 25 | |

| Monoamine Release (EC₅₀) | Norepinephrine | 196 ± 28 | MDMA | 108 ± 12 |

| Dopamine | 1101 ± 149 | MDMA | 239 ± 25 | |

| Serotonin | 213 ± 27 | MDMA | 139 ± 13 |

Data sourced from Rickli et al., 2015. Values are presented as mean ± SEM.

Quantitative Analysis: Receptor Binding Affinity

7-APB demonstrates notable affinity for several serotonin (5-HT) and adrenergic receptors, as well as the trace amine-associated receptor 1 (TAAR1). This interaction with multiple receptor systems contributes to its complex pharmacological profile.

| Receptor Target | Binding Affinity (Kᵢ, nM) |

| Serotonin Receptors | |

| 5-HT₁ₐ | 610 ± 113 |

| 5-HT₂ₐ | 2240 ± 190 |

| 5-HT₂₈ | 1130 ± 140 |

| 5-HT₂ᴄ | >10,000 |

| Adrenergic Receptors | |

| α₁ₐ | 11,800 ± 2600 |

| α₂ₐ | 5900 ± 500 |

| Trace Amine Receptor | |

| TAAR1 | 240 ± 30 |

Data sourced from Rickli et al., 2015. Values are presented as mean ± SEM.

Quantitative Analysis: Functional Receptor Activity

Beyond binding, 7-APB acts as a partial agonist at 5-HT₂ₐ and 5-HT₂₈ receptors. Its activity at the 5-HT₂₈ receptor is a point of toxicological interest, as sustained agonism at this target has been associated with cardiac valvulopathy[1].

| Receptor Target | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) |

| 5-HT₂ₐ | 1700 ± 300 | 54 ± 4 |

| 5-HT₂₈ | 1400 ± 100 | 79 ± 3 |

Data sourced from Rickli et al., 2015. Values are presented as mean ± SEM.

Mechanism of Action: Signaling Pathways

7-APB's primary effects are mediated by its interaction with presynaptic monoamine transporters. By binding to and reversing the transporter's normal function, it causes an efflux of neurotransmitters (serotonin, norepinephrine, and dopamine) from the presynaptic terminal into the synaptic cleft. It simultaneously inhibits the reuptake of these neurotransmitters, prolonging their presence in the synapse and enhancing postsynaptic receptor signaling.

Figure 1. Simplified signaling pathway of 7-APB at a monoaminergic synapse.

Experimental Protocols

The characterization of 7-APB relies on standardized in vitro assays. Radioligand binding and uptake inhibition assays are the gold standard for determining a compound's interaction profile with monoamine transporters and receptors.

General Workflow for Pharmacological Profiling

The process for evaluating a novel compound like 7-APB typically follows a tiered approach, moving from initial binding affinity to functional activity.

Figure 2. Standard experimental workflow for characterizing a novel psychoactive compound.

Methodology: Monoamine Transporter Uptake Inhibition Assay

This protocol details a common method for determining the IC₅₀ value of a test compound at specific monoamine transporters.

-

Cell Culture: Human Embryonic Kidney (HEK 293) cells, stably transfected to express the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter, are cultured to confluence in 96-well plates.

-

Preparation: On the day of the experiment, the culture medium is aspirated. Cells are washed once with 100 µL of Krebs-HEPES buffer (KHB).

-

Pre-incubation: Cells are pre-incubated for 5-10 minutes at room temperature (or 37°C) with 50 µL of KHB containing various concentrations of the test compound (e.g., 7-APB) or a vehicle control. A known selective inhibitor (e.g., 10 µM fluoxetine for SERT) is used to define non-specific uptake.

-

Initiation of Uptake: The reaction is initiated by adding 50 µL of KHB containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT).

-

Incubation: The plates are incubated for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination: The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radioligand.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The counts are plotted against the log concentration of the test compound. A non-linear regression analysis is used to fit a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

Research Applications and Implications

7-APB hydrochloride serves as a critical analytical reference standard in forensic toxicology and academic research. Its primary research uses include:

-

Structure-Activity Relationship (SAR) Studies: As a positional isomer of 5-APB and 6-APB, it helps researchers understand how the placement of the aminopropyl group on the benzofuran ring affects potency and selectivity at monoamine transporters and receptors.

-

Pharmacological Benchmarking: It is used as a reference compound in studies characterizing new psychoactive substances, allowing for direct comparison of pharmacological profiles.

-

Tool for Probing Transporter Function: Due to its activity as both a reuptake inhibitor and a releasing agent, it can be used in neuropharmacological studies to investigate the complex mechanisms of monoamine transporter function and regulation.

The potent agonism of 7-APB at the 5-HT₂₈ receptor raises significant toxicological concerns, particularly regarding the potential for drug-induced cardiac valvulopathy with chronic use, mirroring concerns for other drugs with similar activity. This makes 7-APB an important tool for investigating the mechanisms of such toxicity.

References

The Pharmacological Profile of 7-(2-Aminopropyl)benzofuran (7-APB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(2-Aminopropyl)benzofuran (7-APB) is a synthetic compound belonging to the substituted benzofuran class. Structurally related to entactogenic and psychoactive substances, its pharmacological profile has been a subject of interest in neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of the pharmacological properties of 7-APB, with a focus on its interactions with monoamine transporters and serotonin receptors. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of new therapeutic agents.

Core Pharmacological Data

The pharmacological activity of 7-APB is primarily characterized by its interaction with monoamine transporters and specific serotonin (5-HT) receptor subtypes. Quantitative data from in vitro studies are summarized below, providing a clear comparison of its potency and efficacy at these key molecular targets.

Monoamine Transporter Interactions

7-APB functions as a monoamine releasing agent, a mechanism it shares with other psychoactive amphetamine derivatives.[1] Its potency for inhibiting the uptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) has been quantified, as well as its ability to induce the release of these neurotransmitters.

| Transporter | Inhibition (IC50, nM) | Release (EC50, nM) |

|---|---|---|

| NET | 1,961 ± 288 | 1,324 ± 195 |

| DAT | 4,963 ± 653 | 2,751 ± 421 |

| SERT | 483 ± 65 | 321 ± 34 |

Serotonin Receptor Binding and Functional Activity

7-APB also exhibits notable affinity for several serotonin receptor subtypes. Its binding affinity (Ki) and functional activity (EC50 and Emax) at 5-HT2A, 5-HT2B, and 5-HT2C receptors have been characterized.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |

|---|---|---|---|

| 5-HT2A | 1,220 ± 150 | 2,680 ± 560 | 68 ± 7 |

| 5-HT2B | 310 ± 31 | 510 ± 110 | 98 ± 8 |

| 5-HT2C | 2,650 ± 430 | - | - |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Monoamine Transporter Uptake and Release Assays

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were utilized. These cells were stably transfected with plasmids encoding the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).[2]

Uptake Inhibition Assay: Transfected HEK293 cells were seeded in 96-well plates and incubated until confluent.[3] On the day of the assay, the growth medium was removed, and cells were washed with a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Cells were then incubated with varying concentrations of 7-APB, followed by the addition of a radiolabeled substrate ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin). After a defined incubation period, the uptake process was terminated by washing with ice-cold buffer. The intracellular radioactivity was then quantified using a scintillation counter to determine the extent of uptake inhibition. IC50 values were calculated from the resulting concentration-response curves.

Monoamine Release Assay: Transfected HEK293 cells were preloaded with the respective radiolabeled monoamines. After washing to remove extracellular radioactivity, the cells were exposed to various concentrations of 7-APB. The amount of radioactivity released into the extracellular buffer was measured at specific time points. EC50 values, representing the concentration of 7-APB that elicits a half-maximal release response, were determined from the concentration-response data.

Radioligand Binding Assays for Serotonin Receptors

Membrane Preparation: HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors were harvested and homogenized in a cold buffer solution. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.

Binding Assay: The competitive radioligand binding assay was performed in 96-well plates. A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT2B, and [³H]mesulergine for 5-HT2C) was incubated with the cell membrane preparations in the presence of increasing concentrations of 7-APB. Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. After incubation to reach equilibrium, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Calcium Flux Functional Assays for Serotonin Receptors

Cell Preparation: HEK293 cells expressing the 5-HT2A or 5-HT2B receptors were seeded in black-walled, clear-bottom 96-well plates. Prior to the assay, the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

Assay Procedure: The baseline fluorescence was measured using a fluorescence microplate reader. Varying concentrations of 7-APB were then added to the wells. The activation of Gq-coupled 5-HT2 receptors by 7-APB leads to an increase in intracellular calcium concentration, which is detected as an increase in fluorescence intensity. The fluorescence signal was monitored over time. The EC50 and Emax values were determined from the concentration-response curves, with the Emax being expressed as a percentage of the maximal response induced by the endogenous agonist, serotonin.

Conclusion

7-(2-Aminopropyl)benzofuran exhibits a complex pharmacological profile characterized by its activity as a monoamine releasing agent with a preference for the serotonin transporter, and as a direct agonist at 5-HT2A and 5-HT2B receptors. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for further research into the neuropharmacological effects of 7-APB and related benzofuran compounds. This information is critical for understanding its mechanism of action and for the potential development of novel therapeutics targeting the monoaminergic and serotonergic systems.

References

7-APB Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(2-Aminopropyl)benzofuran (7-APB) hydrochloride is a psychoactive substance belonging to the benzofuran class. Structurally related to amphetamine and its derivatives, it has been identified as a monoamine releasing agent.[1] This technical guide provides a detailed overview of the receptor binding affinity of 7-APB hydrochloride, compiling quantitative data, experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Receptor Binding Affinity and Functional Activity

The primary mechanism of action for 7-APB involves its interaction with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It functions as an inhibitor of these transporters, leading to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine. Furthermore, 7-APB exhibits activity at serotonin 5-HT2 receptor subtypes. The following tables summarize the in vitro receptor binding and functional activity data for this compound.

Table 1: Monoamine Transporter Inhibition by 7-APB

| Transporter | IC₅₀ (nM) |

| Serotonin Transporter (SERT) | 2,330 ± 540 |

| Dopamine Transporter (DAT) | 5,680 ± 1,210 |

| Norepinephrine Transporter (NET) | 610 ± 140 |

Data sourced from Rickli et al. (2015). Values are presented as mean ± SEM.

Table 2: 5-HT Receptor Activity of 7-APB

| Receptor | Assay Type | Parameter | Value (nM) |

| 5-HT₂ₐ | Radioligand Binding | Kᵢ | >10,000 |

| 5-HT₂ₐ | Functional Assay (Ca²⁺) | EC₅₀ | 1,810 ± 210 |

| Eₘₐₓ | 60 ± 4% | ||

| 5-HT₂ₑ | Radioligand Binding | Kᵢ | >10,000 |

| 5-HT₂ₑ | Functional Assay (Ca²⁺) | EC₅₀ | 2,700 ± 400 |

| Eₘₐₓ | 80 ± 3% |

Data sourced from Rickli et al. (2015). Values are presented as mean ± SEM. Eₘₐₓ is relative to the maximal effect of serotonin.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for determining the receptor binding affinity and functional activity of this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Cell Culture and Preparation:

-

Human Embryonic Kidney 293 (HEK293) cells, stably transfected with human SERT, DAT, or NET, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).

-

Cells are grown to 80-90% confluency before being harvested.

Assay Procedure:

-

Cell Suspension: Harvested cells are resuspended in a Krebs-Ringer-HEPES buffer at a specified density (e.g., 2 x 10⁵ cells/mL).

-

Incubation with Test Compound: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10 minutes) at room temperature.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the cells containing the radiolabeled substrate from the incubation medium.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Workflow for Monoamine Transporter Uptake Inhibition Assay

References

In Vitro vs. In Vivo Effects of 7-APB Hydrochloride: A Technical Guide

For Research, Scientific, and Drug Development Professionals

Abstract

7-(2-Aminopropyl)benzofuran (7-APB) is a psychoactive substance belonging to the benzofuran class. Structurally related to amphetamine and its empathogenic derivatives, 7-APB has been identified as a novel psychoactive substance. Understanding its pharmacological profile is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological risks. This technical guide provides a comprehensive overview of the reported in vitro and in vivo effects of 7-APB hydrochloride, drawing from available scientific literature. The document presents quantitative data in structured tables, details common experimental protocols for its assessment, and visualizes key mechanistic and procedural concepts using logical diagrams.

In Vitro Pharmacological Profile

The in vitro effects of 7-APB have been primarily characterized through its interactions with monoamine transporters and serotonin receptors. These interactions are believed to underpin its psychoactive effects.

Interaction with Monoamine Transporters

7-APB acts as a monoamine releasing agent and reuptake inhibitor at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Its potency for inhibition and release varies across these transporters, defining its classification as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).

Data Presentation: Monoamine Transporter Interactions

The following tables summarize the quantitative data on the interaction of 7-APB with human monoamine transporters expressed in HEK293 cells.

Table 1: Inhibition of Monoamine Uptake by 7-APB

| Transporter | IC₅₀ (nM) [± SEM] |

|---|---|

| SERT | 213 [± 31] |

| DAT | 1130 [± 150] |

| NET | 473 [± 62] |

Data sourced from Rickli et al., 2015.

Table 2: Monoamine Release Induced by 7-APB

| Transporter | EC₅₀ (nM) [± SEM] |

|---|---|

| SERT | 198 [± 25] |

| DAT | 1290 [± 180] |

| NET | 442 [± 55] |

Data sourced from Rickli et al., 2015.

Interaction with Serotonin Receptors

Beyond its action on transporters, 7-APB also demonstrates direct interactions with serotonin receptors, particularly subtypes of the 5-HT₂ family. This dual mechanism of action, combining monoamine release with receptor agonism, is characteristic of many empathogenic substances.

Data Presentation: Serotonin Receptor Interactions

The following tables present the binding affinities and functional activation potencies of 7-APB at key human serotonin receptors.

Table 3: Receptor Binding Affinities of 7-APB

| Receptor | Kᵢ (nM) [± SEM] |

|---|---|

| 5-HT₂ₐ | 2680 [± 350] |

| 5-HT₂ₑ | 810 [± 110] |

| 5-HT₂C | 3230 [± 420] |

Data sourced from Rickli et al., 2015.

Table 4: Functional Receptor Activation by 7-APB

| Receptor | EC₅₀ (nM) [± SEM] | Eₘₐₓ (% of 5-HT) [± SEM] |

|---|---|---|

| 5-HT₂ₐ | 1810 [± 240] | 60 [± 8] |

| 5-HT₂ₑ | 210 [± 30] | 85 [± 11] |

Data sourced from Rickli et al., 2015.

In Vivo Pharmacological Profile

As of the latest available literature, there is a notable lack of published in vivo studies conducted specifically on this compound in animal models. However, extensive research on its close structural isomers, particularly 5-APB and 6-APB, provides valuable insights into the likely in vivo effects of 7-APB. These studies typically investigate locomotor activity, drug discrimination, and neurochemical changes. The data presented below for 5-APB and 6-APB should be considered as a predictive proxy for 7-APB, pending direct experimental validation.

Behavioral Effects in Rodent Models

In vivo studies on analogues of 7-APB indicate significant effects on locomotor activity and demonstrate subjective effects similar to other known psychostimulants and empathogens.

Data Presentation: Behavioral Effects of 7-APB Analogues

Table 5: Locomotor Activity of 5-APB in Mice

| Compound | Dose (mg/kg, i.p.) | Effect | ED₅₀ (mg/kg) |

|---|---|---|---|

| 5-APB | 1 - 10 | Increased Locomotion | 3.27 |

Data extrapolated from studies on 5-APB, such as Dolan et al., 2017.

Table 6: Drug Discrimination Studies of 5-APB and 6-APB in Rats

| Training Drug | Test Compound | Substitution | ED₅₀ (mg/kg) |

|---|---|---|---|

| MDMA | 5-APB | Full | ~1.0-1.5 |

| MDMA | 6-APB | Full | 0.32 |

| Cocaine | 5-APB | Partial | - |

| Methamphetamine | 6-APB | No Substitution | - |

Data extrapolated from studies such as Dolan et al., 2017.

Neurochemical Effects in Rodent Models

Microdialysis studies on 7-APB analogues have shown that these compounds increase extracellular levels of monoamines in key brain regions associated with reward and mood.

Data Presentation: Neurochemical Effects of 5-APB and 6-APB

Table 7: Effects on Extracellular Monoamines in Rat Nucleus Accumbens

| Compound | Dose (mg/kg, i.v.) | Peak % Increase in Dopamine (vs. Baseline) | Peak % Increase in Serotonin (vs. Baseline) |

|---|---|---|---|

| 5-APB | 1.0 | ~400% | ~900% |

| 6-APB | 1.0 | ~450% | ~600% |

Data extrapolated from studies such as Brandt et al., 2020.

Experimental Protocols

In Vitro: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol outlines a standard procedure for determining the binding affinity of a test compound like this compound for a specific receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are cultured and harvested.

-

Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

A range of concentrations of the unlabeled test compound (7-APB HCl).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive competitor (e.g., 10 µM mianserin).

-

The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold buffer.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of 7-APB that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo: Open-Field Test for Locomotor Activity

This protocol describes a common method to assess the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

-

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material.

-

The arena is equipped with a grid of infrared beams or an overhead video camera connected to a tracking software system to automatically record movement.

-

-

Procedure:

-

Animals (e.g., male Swiss-Webster mice) are habituated to the testing room for at least 60 minutes before the experiment.

-

Animals are randomly assigned to treatment groups (vehicle control and various doses of 7-APB HCl).

-

Each animal receives an intraperitoneal (i.p.) injection of the assigned substance.

-

Immediately after injection, the animal is placed in the center of the open-field arena.

-

Locomotor activity is recorded for a specified period (e.g., 60 minutes). Key parameters measured include:

-

Total distance traveled.

-

Time spent mobile.

-

Number of rearing events.

-

-

-

Data Analysis:

-

The data are typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect.

-

The total activity over the entire session is also calculated.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of 7-APB HCl to the vehicle control group.

-

The ED₅₀ value for locomotor stimulation can be calculated from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: In Vitro Mechanisms of this compound.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for In Vivo Open-Field Test.

7-APB Hydrochloride: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(2-Aminopropyl)benzofuran hydrochloride (7-APB HCl) is a synthetic compound belonging to the benzofuran and aminopropyl classes. As with any compound intended for research or potential therapeutic development, a thorough understanding of its chemical stability is paramount. This technical guide provides a comprehensive overview of the known stability profile of 7-APB hydrochloride and outlines its probable degradation pathways based on established principles of medicinal chemistry and data from structurally related molecules. Due to a lack of specific published stability studies on this compound, this guide synthesizes information from general pharmaceutical degradation testing guidelines and the known chemistry of the benzofuran and aminopropyl functional groups.

A product information sheet from a commercial supplier indicates that this compound has a stability of at least five years when stored at -20°C, though more detailed storage conditions and the impact of excursions are not specified.[1] This underscores the need for rigorous stability testing for any research or development application.

Quantitative Stability Data

Currently, there is a paucity of publicly available quantitative data from forced degradation studies specifically on this compound. The following table summarizes the general conditions that should be investigated in a forced degradation study as per regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The expected stability of this compound under these conditions is inferred from the chemical nature of the molecule.

| Stress Condition | Typical Protocol | Expected Stability of this compound (Theoretical) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | Likely susceptible to degradation. | Cleavage of the ether linkage in the benzofuran ring, reactions involving the aminopropyl side chain. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | Likely susceptible to degradation. | Similar to acid hydrolysis, with potential for different reaction rates and side products. |

| Oxidation | 3-30% H₂O₂, Room Temperature | The benzofuran ring and the amino group are potential sites for oxidation. | N-oxides, hydroxylated species on the aromatic or furan ring. |

| Thermal Degradation | 40°C - 80°C (solid and solution) | Stability will be temperature-dependent. | Decomposition products will depend on the physical state and presence of other reactive species. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | The aromatic and furan rings may absorb UV light, leading to degradation. | Photoreaction products, including dimers or photo-oxidation products. |

Experimental Protocols for Stability Assessment

To generate robust stability data for this compound, a series of forced degradation studies should be conducted. The following are detailed experimental protocols that can be adapted for this purpose.

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water. This stock solution will be used for all subsequent stress studies.

Hydrolytic Degradation (Acidic and Basic)

-

Acidic Hydrolysis:

-

To a known volume of the this compound stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To a known volume of the this compound stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

-

Oxidative Degradation

-

To a known volume of the this compound stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for a defined period.

-

Withdraw aliquots at specified time intervals and dilute with the mobile phase for analysis.

Thermal Degradation

-

Solid State:

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

-

-

Solution State:

-

Incubate the this compound stock solution in a controlled temperature oven (e.g., 60°C).

-

Withdraw aliquots at defined intervals and analyze.

-

Photolytic Degradation

-

Expose the this compound stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples at the end of the exposure period.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is crucial for separating and quantifying the parent compound and its degradation products. The method should be validated to ensure specificity, linearity, accuracy, precision, and robustness.

Visualization of Pathways and Workflows

Logical Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of this compound.

Potential Degradation Pathways of this compound

Based on the chemical structure of 7-APB, several degradation pathways can be postulated. The benzofuran ring system and the aminopropyl side chain are the most likely sites of chemical transformation.

Caption: Postulated Degradation Pathways for 7-APB.

Detailed Explanation of Potential Degradation Pathways:

-

Hydrolysis: The ether linkage in the benzofuran ring is a potential site for acid- or base-catalyzed hydrolysis. This would lead to the opening of the furan ring, resulting in a substituted phenol derivative. The rate of this degradation would likely be dependent on pH and temperature.[2]

-

Oxidation: The primary amine of the aminopropyl side chain is susceptible to oxidation, which could lead to the formation of an N-oxide or other related products. The electron-rich benzofuran ring system is also a target for oxidative degradation, potentially resulting in the formation of hydroxylated derivatives.

-

Photodegradation: Aromatic and heteroaromatic systems like benzofuran can absorb UV radiation, leading to electronically excited states that can undergo various reactions. Possible photodegradation pathways include dimerization, where two molecules of 7-APB react to form a larger adduct, or photo-oxidation in the presence of oxygen.

Conclusion

A comprehensive understanding of the stability and degradation pathways of this compound is essential for its proper handling, storage, and use in any scientific or developmental context. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a robust framework for conducting the necessary stability studies based on established pharmaceutical industry practices. The postulated degradation pathways, rooted in the chemical properties of the benzofuran and aminopropyl moieties, offer a starting point for the identification and characterization of potential degradants. Researchers and drug development professionals are strongly encouraged to perform detailed forced degradation studies to establish a complete stability profile for this compound.

References

Understanding the Toxicology of Novel Benzofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel benzofurans represent a burgeoning class of heterocyclic compounds with a wide spectrum of biological activities. Their structural versatility has led to their investigation in diverse therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. However, the emergence of certain benzofuran derivatives as new psychoactive substances (NPS) has necessitated a thorough understanding of their toxicological profiles. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of novel benzofurans, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Toxicological Data

The acute toxicity of novel benzofurans varies significantly depending on their specific chemical structures. The following tables summarize the available quantitative data from in vivo and in vitro studies.

In Vivo Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 / Lethal Dose | Reference |

| 2,3-Benzofuran | Rat | Oral | > 500 mg/kg, < 1000 mg/kg | [1] |

| 5-MAPB | Mouse | Not Specified | 1.6 x 10⁻⁴ mol/kg (Lethal to 2/3 of mice) | [2] |

LD50: The dose required to kill 50% of the test population.

In Vitro Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against different cell lines. It is important to note that much of the available data focuses on anticancer activity, but toxicity against non-cancerous cell lines, where available, provides crucial insight into the general cytotoxic potential.

| Compound / Derivative Class | Cell Line | Cell Type | IC50 (µM) | Reference |

| Brominated Benzofuran (Compound 1) | K562 | Human Chronic Myelogenous Leukemia | 5 | [3] |

| Brominated Benzofuran (Compound 1) | HL60 | Human Promyelocytic Leukemia | 0.1 | [3] |

| Brominated Benzofuran (Compound 1) | HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | > 100 (non-toxic) | [3] |

| Benzofuran-Chalcone (Compound 3d) | MCF-7 | Human Breast Adenocarcinoma | 3.22 | |

| Benzofuran-Chalcone (Compound 3d) | PC-3 | Human Prostate Cancer | 4.15 | |

| Benzofuran-Chalcone (Compound 3j) | MCF-7 | Human Breast Adenocarcinoma | 7.81 | |

| Benzofuran-Chalcone (Compound 3j) | PC-3 | Human Prostate Cancer | 9.46 | |

| Oxindole-based Benzofuran Hybrid (22d) | MCF-7 | Human Breast Adenocarcinoma | 3.41 | |

| Oxindole-based Benzofuran Hybrid (22f) | MCF-7 | Human Breast Adenocarcinoma | 2.27 | |

| Benzofuran-piperazine derivative (38) | A549 | Human Lung Carcinoma | 25.15 | |

| Benzofuran-piperazine derivative (38) | K562 | Human Chronic Myelogenous Leukemia | 29.66 | |

| Resveratrol-derived stilbenoid (analogue of viniferin) | WS1 | Human Normal Skin Fibroblasts | >100 |

Experimental Protocols

A clear understanding of the methodologies used to assess the toxicology of novel benzofurans is crucial for the interpretation and replication of research findings. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) or non-cancerous cell lines (e.g., HUVEC, WS1) are maintained in an appropriate culture medium in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzofuran derivatives for a specified period, typically 48 hours. A control group treated with a vehicle (e.g., DMSO) is included.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vivo Acute Oral Toxicity (OECD Guideline 423)

This protocol provides a framework for assessing the acute oral toxicity of a substance.

-

Animal Model: Typically, young adult female rats are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

-

Dosing: A single dose of the benzofuran derivative is administered orally by gavage. The starting dose is selected based on available data, and subsequent doses are adjusted based on the observed outcomes.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

-

LD50 Estimation: The LD50 is estimated based on the mortality data.

Signaling Pathways in Benzofuran Toxicology

The toxic effects of novel benzofurans are mediated through their interactions with various biological targets and signaling pathways.

Interaction with Monoamine Systems

Many psychoactive benzofurans exert their effects by interacting with monoamine transporters and receptors, particularly those for serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

-

Monoamine Transporters: Compounds like 5-APB, 6-APB, and 5-MAPB act as monoamine releasing agents, inhibiting the reuptake of serotonin, norepinephrine, and dopamine, leading to increased synaptic concentrations of these neurotransmitters. This action is similar to that of MDMA and is responsible for their stimulant and entactogenic effects.

-

Serotonin Receptors: Several benzofurans are agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while chronic activation of 5-HT2B receptors has been linked to an increased risk of cardiac valvular fibrosis.

Cardiotoxicity and hERG Channel Inhibition

A significant concern with many psychoactive compounds is their potential for cardiotoxicity, often mediated through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for life-threatening cardiac arrhythmias.

While specific IC50 values for hERG inhibition by novel benzofurans are not widely available, their structural similarity to other psychoactive drugs that are known hERG inhibitors suggests that this is a critical area for toxicological evaluation. Standard in vitro assays, such as the whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel, are used to assess a compound's potential for hERG inhibition.

Conclusion

The toxicology of novel benzofurans is a complex and evolving field of study. While many derivatives show promise in various therapeutic applications, the psychoactive properties and associated toxicities of some compounds warrant careful consideration. The primary mechanisms of toxicity for psychoactive benzofurans appear to be related to their potent interactions with monoamine systems, with potential for cardiotoxicity through hERG channel inhibition. Further research, particularly systematic in vivo toxicity studies and broader in vitro screening against a range of cell lines and molecular targets, is essential to fully characterize the risk profile of this diverse class of compounds and to guide the safe development of new benzofuran-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-APB Hydrochloride and its Relationship to 6-APB and MDA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 7-aminopropylbenzofuran (7-APB) hydrochloride, contextualized by its structural and pharmacological relationship to its isomer, 6-APB, and the prototypical phenethylamine, 3,4-methylenedioxyamphetamine (MDA). This document synthesizes available data on the chemical properties, synthesis, and pharmacological profiles of these compounds, with a focus on their interactions with monoamine transporters and serotonin receptors. Detailed experimental methodologies are provided for key assays, and quantitative data are presented in tabular format for comparative analysis. Furthermore, this guide employs visualizations to illustrate experimental workflows, logical relationships between the compounds, and a key signaling pathway.

Introduction

The landscape of psychoactive substance research is continually evolving, with the emergence of novel compounds that are structurally related to classic amphetamines. Among these, the aminopropylbenzofurans have garnered significant interest. 7-APB, a structural isomer of the more well-known 6-APB ("Benzofury"), represents a modification of the foundational MDA structure, where the methylenedioxyphenyl ring is replaced by a benzofuran ring.[1][2] Understanding the nuanced differences in the pharmacological and toxicological profiles of these isomers is crucial for structure-activity relationship (SAR) studies and for predicting the potential effects of new psychoactive substances. This guide aims to provide a detailed technical overview for researchers in pharmacology, toxicology, and drug development.

Chemical and Physical Properties

7-APB, 6-APB, and MDA share a common phenethylamine core, but differ in their ring substitutions. These structural variations are responsible for their distinct pharmacological profiles.

| Property | 7-APB Hydrochloride | 6-APB Hydrochloride | MDA |

| IUPAC Name | 1-(1-benzofuran-7-yl)propan-2-amine hydrochloride | 1-(1-benzofuran-6-yl)propan-2-amine hydrochloride | 1-(1,3-benzodioxol-5-yl)propan-2-amine |

| Synonyms | 7-(2-Aminopropyl)benzofuran HCl | 6-(2-Aminopropyl)benzofuran HCl, "Benzofury" | 3,4-Methylenedioxyamphetamine |

| Molecular Formula | C₁₁H₁₃NO · HCl[3] | C₁₁H₁₃NO · HCl[1] | C₁₀H₁₃NO₂[4] |

| Molecular Weight | 211.7 g/mol | 211.7 g/mol | 179.22 g/mol |

| Appearance | Crystalline solid | Tan or brown grainy powder | Colorless solid, commercial samples may be yellow/brown |

| Solubility | Soluble in DMSO, DMF, and Ethanol | Soluble in DMSO, DMF, and Ethanol | Slightly soluble in water, soluble in alcohols and organic solvents |

Synthesis Overview

The synthesis of aminopropylbenzofuran isomers, including 7-APB and 6-APB, typically involves multi-step processes. A general approach for the synthesis of 7-APB involves the conversion of a benzofuran carbaldehyde to a benzonitrostyrene, followed by reduction to the final amine.

General Synthetic Scheme for 7-APB:

-

Nitrostyrene Formation: 7-Benzofurancarbaldehyde is reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to form 7-(2-nitroprop-1-en-1-yl)benzofuran.

-

Reduction: The resulting nitrostyrene is then reduced to the corresponding amine, 7-(2-aminopropyl)benzofuran, using a strong reducing agent such as lithium aluminum hydride (LAH).

-

Salt Formation: The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether.

A similar pathway can be used for the synthesis of 6-APB, starting from 6-benzofurancarbaldehyde. The synthesis of MDA typically starts from safrole or isosafrole, which are oxidized and then subjected to reductive amination.

Pharmacology

The primary mechanism of action for these compounds involves interaction with monoamine transporters and serotonin receptors.

Monoamine Transporter Activity

7-APB, 6-APB, and MDA are all monoamine releasing agents and reuptake inhibitors, though with varying potencies at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT EC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) |

| 7-APB | 1790 | 2040 | 123 | - | - | - |

| 6-APB | 2698 | 150 | 117 | 36 | 10 | 14 |

| MDA | - | - | - | 161 | 106 | 42 |

IC₅₀ values represent the concentration of the drug that inhibits 50% of radioligand binding, while EC₅₀ values represent the concentration that elicits a half-maximal release of monoamines. Data for 7-APB on monoamine release is limited.

Receptor Binding Affinities

These compounds also exhibit affinity for various serotonin receptors, which contributes to their psychedelic and entactogenic effects. 6-APB is a particularly potent agonist at the 5-HT₂B receptor.

| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂B Ki (nM) | 5-HT₂C Ki (nM) |

| 7-APB | 1840 | 120 | 1680 |

| 6-APB | 2700 | 3.7 | 270 |

| MDA | - | - | 3000 |

Ki values represent the inhibitory constant and are a measure of binding affinity. A lower Ki indicates a higher affinity.

Toxicology

The toxicology of these compounds is a significant area of concern. The potent agonism of 6-APB at the 5-HT₂B receptor is of particular note, as chronic activation of this receptor has been associated with cardiac valvulopathy. The hepatotoxicity of benzofuran derivatives has also been investigated, with in vitro studies suggesting that 5-APB has a higher hepatotoxicity than its 6-isomer. The neurotoxicity of MDA is well-documented and is primarily attributed to its effects on serotonergic neurons. Limited specific toxicological data is available for 7-APB.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of test compounds to inhibit monoamine transporters.

-

Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human SERT, DAT, or NET are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay Preparation: On the day of the experiment, cells are washed with Krebs-HEPES buffer (KHB).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., 7-APB, 6-APB, or MDA) for a specified time (e.g., 10-30 minutes) at room temperature.

-

Radioligand Addition: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to initiate uptake.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.

-

Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the amount of substrate taken up by the cells, is quantified using liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Receptor Binding Assay (5-HT₂A Receptor)

This protocol describes a general method for determining the binding affinity of test compounds for the 5-HT₂A receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT₂A receptor (e.g., from rat frontal cortex or transfected cell lines) are prepared by homogenization and centrifugation.

-

Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a selective 5-HT₂A receptor radioligand (e.g., [³H]ketanserin) and varying concentrations of the competing test compound.

-

Equilibrium: The incubation is carried out for a sufficient time (e.g., 60 minutes at room temperature) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: Downstream signaling of the 5-HT₂B receptor activated by 6-APB.

Experimental Workflow

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Logical Relationship

Caption: Structure-activity relationship of MDA, 6-APB, and 7-APB.

Conclusion

This compound, 6-APB, and MDA, while structurally related, exhibit distinct pharmacological profiles. The replacement of the methylenedioxyphenyl ring of MDA with a benzofuran ring in the APB isomers, and the positional variation between 6-APB and 7-APB, significantly impacts their affinity and activity at monoamine transporters and serotonin receptors. 6-APB is a potent monoamine releaser and a high-affinity 5-HT₂B receptor agonist, a characteristic that raises concerns about potential cardiotoxicity. 7-APB appears to be a less potent monoamine transporter inhibitor. The data presented in this guide underscores the importance of detailed pharmacological and toxicological characterization of novel psychoactive substances. Further research is warranted to fully elucidate the in vivo effects and the complete safety profile of 7-APB.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 7-APB Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of 7-APB hydrochloride (7-(2-aminopropyl)benzofuran hydrochloride), a psychoactive substance. The following protocols are intended for forensic, research, and drug development applications.

Introduction

This compound is a synthetic compound belonging to the benzofuran class of substances. Accurate and reliable analytical identification is crucial for forensic investigations, clinical toxicology, and in the context of drug research and development. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques and Data

A variety of analytical techniques can be employed for the unequivocal identification of this compound. The choice of method may depend on the sample matrix, available instrumentation, and the desired level of structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds like 7-APB. The free base form is typically analyzed after extraction from the hydrochloride salt.

Quantitative Data Summary

| Parameter | Value | Reference |

| Retention Time (min) | Isomer dependent, requires differentiation from 4-, 5-, and 6-APB | [1][2] |

| Molecular Ion (m/z) | 175 (as free base) | [1][2] |

| Base Peak (m/z) | 44 | [1] |

| Other Significant Ions (m/z) | Nearly identical spectra to its isomers |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of 7-APB in complex matrices such as blood and urine.

Quantitative Data Summary

| Parameter | Value | Reference |

| Precursor Ion (m/z) | To be determined based on ionization | N/A |

| Product Ions (m/z) | To be determined by fragmentation analysis | N/A |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range for similar compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, enabling the unambiguous differentiation between positional isomers of APB.

Quantitative Data Summary

| Parameter | Description | Reference |

| ¹H NMR Chemical Shifts (ppm) | Specific proton signals characteristic of the 7-substituted benzofuran structure. | |

| ¹³C NMR Chemical Shifts (ppm) | Distinct carbon signals confirming the substitution pattern. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint based on the vibrational modes of functional groups. It is a rapid screening technique.

Quantitative Data Summary

| Parameter | Description | Reference |

| Key Vibrational Bands (cm⁻¹) | Absorption patterns can be compared to reference spectra, though polymorphism can affect results. |

Experimental Protocols

GC-MS Analysis Protocol

This protocol is based on established methods for the analysis of APB isomers.

1. Sample Preparation:

- Dissolve a small amount of this compound in boiling water.

- Basify the solution with saturated aqueous sodium bicarbonate (NaHCO₃).

- Extract the free base into an organic solvent such as chloroform (CHCl₃).

- Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary.

2. Instrumentation:

- Gas Chromatograph: Agilent Model 7890A or equivalent.

- Mass Selective Detector: Agilent Model 5975C or equivalent.

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysoxane (e.g., DB-1).

- Injector: Split mode (e.g., 21.5:1) at 280°C.

- Carrier Gas: Helium.

3. GC-MS Parameters:

- Oven Temperature Program: Initial temperature of 100°C, ramp at 6°C/min to 300°C, and hold for 5.67 minutes.

- MSD Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: 34-600 amu.

4. Data Analysis:

- Compare the obtained mass spectrum and retention time with a certified reference standard of 7-APB. Pay close attention to the base peak at m/z 44 and the molecular ion at m/z 175.

LC-MS/MS Analysis Protocol